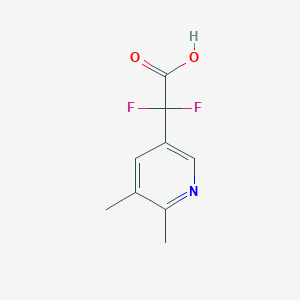![molecular formula C7H9F3N2S B13288880 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13288880.png)
2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(trifluoromethyl)thiazole: Similar structure but with a phenyl group instead of a methyl group.
4-Methyl-2-(trifluoromethyl)thiazole: Lacks the ethan-1-amine group.
2-(4-Fluorophenyl)-4-methyl-1,3-thiazole: Contains a fluorophenyl group instead of a trifluoromethyl group.
Uniqueness
2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to the combination of its trifluoromethyl and ethan-1-amine groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H9F3N2S |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine |
InChI |
InChI=1S/C7H9F3N2S/c1-4-6(7(8,9)10)12-5(13-4)2-3-11/h2-3,11H2,1H3 |
InChI Key |
JMFJKDHIUDBJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13288799.png)
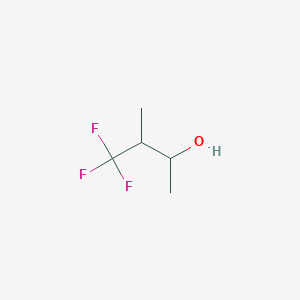
![4-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13288822.png)
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13288827.png)
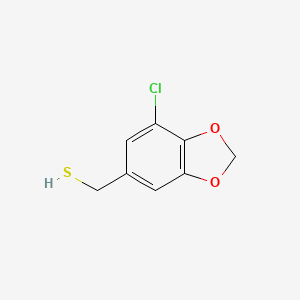


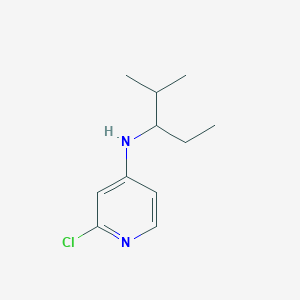

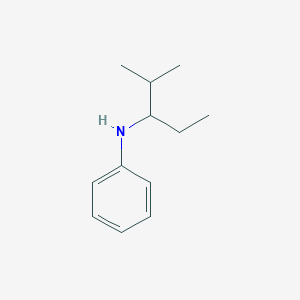
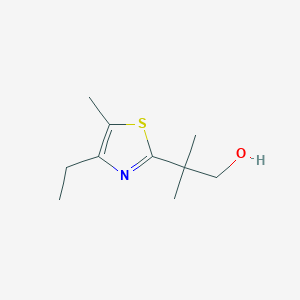
![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13288859.png)
